molecular formula C19H18N4O4S2 B2721430 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-10-0

3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2721430
CAS No.: 392291-10-0
M. Wt: 430.5
InChI Key: NNHUTYJYELOMMR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound of significant interest in oncology research, primarily investigated for its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks via the base excision repair pathway. Inhibition of PARP leads to the accumulation of DNA damage , and in cancer cells with pre-existing deficiencies in homologous recombination repair (such as those with BRCA1 or BRCA2 mutations), this results in synthetic lethality, a mechanism where the simultaneous disruption of two pathways causes cell death while disruption of either alone does not. This compound is structurally characterized by a 1,3,4-thiadiazole core, a known pharmacophore in medicinal chemistry that contributes to its ability to interact with the NAD+ binding site of the PARP enzyme. Researchers utilize this benzamide derivative to study the downstream effects of PARP inhibition, including the induction of apoptosis, the role of PARP in cellular stress responses, and its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents or radiation therapy. Its application extends to probing the mechanisms of chemosensitization in various cancer cell lines and in vivo models, providing valuable tools for understanding tumor biology and developing novel combination therapies.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-14-8-12(9-15(10-14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUTYJYELOMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophilic intermediate.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Aniline, electrophilic intermediates, triethylamine as a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide.

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values often below 100 µM . This suggests that 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may also possess potent anticancer activity.
  • Apoptosis Induction : Research indicates that compounds with similar structures can increase the number of apoptotic cells in treated cultures, suggesting that 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may also induce apoptosis through mitochondrial pathways .

Antimicrobial Applications

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects.

Case Studies

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : Research has also indicated that these compounds can be effective against fungal pathogens, making them candidates for developing new antifungal agents .

Summary of Findings

Application TypeBiological ActivityNotable Findings
AnticancerInduces apoptosisIC50 < 100 µM in various cancer cell lines
AntimicrobialBroad-spectrum activityEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related thiadiazole and benzamide derivatives (Table 1):

Compound Name Key Substituents Molecular Weight Notable Features
3,5-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (Target) Phenylcarbamoylmethyl sulfanyl, 3,5-OMe Not reported High steric bulk; potential H-bond donor/acceptor via carbamoyl group .
3,5-Dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-6964) Trifluoromethyl, 3,5-OMe 333.29 g/mol Electron-withdrawing CF₃ group enhances metabolic stability and hydrophobicity.
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole with methylphenyl groups Not reported Butterfly conformation; planar structure enhances stacking interactions.
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Methylsulfanyl, dimethylphenyl Not reported Planar geometry; intramolecular H-bonding stabilizes tautomeric forms.
Key Observations:
  • This may enhance target binding in biological systems .
  • Conformational Differences : The butterfly conformation observed in bis-thiadiazole derivatives (e.g., ) contrasts with the planar geometry of the target compound, affecting molecular interactions.
  • Tautomerism : Unlike thione-thiol tautomerism in simpler thiadiazoles (e.g., compounds [7–9] in ), the target compound’s carbamoyl group likely stabilizes a single tautomeric form.

Biological Activity

3,5-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide structure linked to a thiadiazole ring, which enhances its biological activity. The presence of the sulfanyl group and dimethoxy substituents further contributes to its pharmacological profile.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions and inhibit growth .

CompoundActivity TypeIC50 (µg/mL)
3,5-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamideAntibacterial1.16
Other Thiadiazole DerivativesAntifungalVaries

Anticancer Properties

Studies have shown that 1,3,4-thiadiazole derivatives exhibit moderate to good anticancer activity against various cancer cell lines. For instance, compounds have demonstrated selective cytotoxicity towards breast carcinoma (T47D) and colon carcinoma (HT-29) with IC50 values indicating effective inhibition of cell proliferation .

Cancer TypeCell LineIC50 (µg/mL)
Breast CarcinomaT47D12.5
Colon CarcinomaHT-2915.0

The mechanisms through which 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Interaction with DNA : The thiadiazole moiety can interact with nucleic acids, potentially leading to the disruption of DNA replication in cancer cells .
  • Induction of Apoptosis : Evidence suggests that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models. For example:

  • A study reported that a related thiadiazole compound significantly inhibited tumor growth in xenograft models of breast cancer .
  • Another research indicated that the compound exhibited synergistic effects when combined with standard chemotherapeutics like methotrexate .

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?

The compound can be synthesized via cyclization reactions involving thiadiazole intermediates. A common approach is to react N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . For analogous compounds, bis-thiadiazole derivatives have been prepared using N-ethylmorpholine and acyl chlorides in dimethyl sulfoxide (DMSO) . Key steps include sulfur elimination during cyclization and purification via crystallization (e.g., acetone) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions, particularly methoxy groups (δ ~3.8–4.0 ppm) and thiadiazole protons (δ ~8.0–8.5 ppm) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···N hydrogen bonds) and planar geometries (r.m.s. deviation <0.15 Å) to validate stereoelectronic properties .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 314.359 for related compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in thiadiazole derivatives?

Focus on modifying the sulfanyl and carbamoyl substituents to enhance target binding. For example:

  • Replace the phenylcarbamoyl group with electron-withdrawing substituents (e.g., nitro, fluoro) to improve antimicrobial activity .
  • Introduce heterocyclic systems (e.g., benzothiazole) at the sulfanyl position to modulate pharmacokinetic properties .
  • Use docking studies to predict interactions with enzymes like dihydrofolate reductase (DHFR), a common target for antitumor agents .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational flexibility .
  • Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (e.g., DFT calculations for optimized geometries) .

Q. What experimental design considerations are critical for assessing in vitro antitumor activity?

  • Cell lines : Use diverse panels (e.g., MCF-7, HeLa) to evaluate selectivity.
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to rule out assay interference from DMSO .
  • Dose-response : Test concentrations between 1–100 μM, with triplicate measurements to ensure reproducibility .

Q. How can solubility challenges in pharmacological assays be mitigated?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy or sulfanyl positions to improve bioavailability .

Q. What methodologies are effective for analyzing metabolic stability?

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with fragmentation trees to detect phase I/II metabolites .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across different studies?

  • Source analysis : Compare assay conditions (e.g., cell viability protocols, incubation times). Variations in MTT assay incubation (24 vs. 48 hrs) can alter IC50_{50} values .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05) and report confidence intervals .

Q. What computational tools are recommended for predicting ADMET properties?

  • Software : SwissADME or PreADMET for permeability (LogP), cytochrome P450 interactions, and Ames toxicity .
  • Validation : Compare predictions with experimental data (e.g., microsomal stability assays) to refine models .

Methodological Challenges

Q. How can cyclization side-reactions be minimized during synthesis?

  • Optimization : Control reaction temperature (reflux vs. RT) and stoichiometry of iodine (1.2 eq.) to favor thiadiazole formation over disulfide byproducts .
  • Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediate consumption .

Q. What strategies improve reproducibility in heterocyclic functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy with benzyl) during sulfanyl substitution .
  • Catalysts : Employ Pd-mediated cross-coupling for regioselective aryl introduction .

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